QCA570

Targeted protein degradation BET bromodomain Leukemia

BET inhibitor resistance and incomplete target suppression compromise AML translational research. QCA570-a CRBN-recruiting PROTAC-resolves this through catalytic BET protein degradation at low picomolar concentrations, outperforming occupancy-based inhibitors (HYD276, JQ1) and earlier degraders (dBET1). • Median IC₅₀ 120 pM across 102 primary AML patient samples; active in HYD276-resistant specimens (IC₅₀ >10 µM) • Cellular IC₅₀: 8.3 pM (MV4;11), 32 pM (RS4;11), 62 pM (MOLM-13); DC₅₀ ~1 nM for BRD4 • Complete & durable tumor regression in RS4;11 xenografts at well-tolerated doses • Gold-standard positive control for BET degrader SAR benchmarking and in vivo pharmacotyping

Molecular Formula C39H33N7O4S
Molecular Weight 695.8 g/mol
Cat. No. B10821911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQCA570
Molecular FormulaC39H33N7O4S
Molecular Weight695.8 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CN(N=C4)CCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)CC8=CC=CC=C8
InChIInChI=1S/C39H33N7O4S/c1-25-42-43-35-24-50-23-32-30(19-26-9-4-2-5-10-26)34(51-39(32)46(25)35)16-14-27-20-40-44(21-27)18-7-3-6-11-28-12-8-13-29-31(28)22-45(38(29)49)33-15-17-36(47)41-37(33)48/h2,4-5,8-10,12-13,20-21,33H,3,7,15,17-19,22-24H2,1H3,(H,41,47,48)
InChIKeyRTVTYLRQKKDYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

QCA570: Product Overview and Procurement


3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione (QCA570; CAS 2207569-08-0) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase cereblon (CRBN) to induce selective degradation of bromodomain and extra-terminal (BET) family proteins (BRD2, BRD3, BRD4). It comprises a novel BET-binding moiety based on the HYD276 inhibitor class tethered via a linker to a cereblon ligand [1]. QCA570 exhibits exceptionally high cellular potency, achieving degradation of BET proteins at low picomolar concentrations in leukemia cell lines, and demonstrates robust antiproliferative activity across a broad panel of primary acute myeloid leukemia (AML) patient samples [2].

Targeted BET protein degradation studies
CRBN-dependent proteolysis workflow
Primary leukemia sample response profiling
In vivo xenograft model-response evaluation

Why QCA570 Has No Generic Substitute


Substituting QCA570 with small-molecule BET inhibitors (e.g., HYD276, JQ1, OTX015) or earlier-generation BET degraders (e.g., dBET1) is scientifically unsound for applications requiring maximal target depletion and durable tumor regression. Unlike inhibitors that only occupy the bromodomain binding pocket, QCA570 induces complete catalytic degradation of BET proteins, leading to suppression of oncogenic transcription that is not achievable through mere target engagement [1]. Crucially, QCA570 demonstrates activity in primary AML samples resistant to the corresponding BET inhibitor HYD276, with median IC₅₀ values differing by over 30,000-fold [2]. Furthermore, QCA570 achieves complete tumor regression in vivo at well-tolerated doses, a benchmark not consistently met by earlier PROTACs such as dBET1 or dBET6 [3].

BET inhibitor substitution
Small-molecule inhibitors such as JQ1 or HYD276 only occupy bromodomains and do not induce catalytic BET protein degradation, which may limit target depletion.
Early-generation PROTACs
dBET1 or dBET6 may not replicate the picomolar cellular potency or complete in vivo tumor regression profile reported for QCA570.
Mechanism-dependent response
Resistance to BET inhibitors (e.g., HYD276-resistant AML samples) may persist when using occupancy-only agents, unlike the degradation mechanism of QCA570.

QCA570 Performance: Head-to-Head Comparisons


Cellular Degradation Potency in RS4;11 Cells

In the RS4;11 acute lymphoblastic leukemia cell line, QCA570 induces BRD4 degradation at concentrations as low as 30 pM within hours of treatment, and inhibits cell growth with an IC₅₀ of 50 pM [1]. The parent BET inhibitor HYD276 inhibits RS4;11 cell growth with a median IC₅₀ of 3.5 µM [2]. A structurally related PROTAC, ZBC260 (BETd-260), degrades BRD4 at 30 pM but exhibits an RS4;11 cell growth inhibition IC₅₀ of 51 pM [3].

RS4;11 Degradation Potency
Cross-study
QCA570 50 pM vs HYD276 3.5 µM
Supports 70,000-fold IC₅₀ difference from parent inhibitor; comparable to ZBC260 (51 pM)
RS4;11 cell growth assay; cross-study comparison
Targeted protein degradation BET bromodomain Leukemia

Activity in Primary AML Patient Samples

In ex vivo cultures of 102 primary AML patient samples, QCA570 exhibited a median IC₅₀ of 120 pM (range 32 pM to 23 nM) [1]. In the same cohort, the BET inhibitor HYD276 had a median IC₅₀ of 3.5 µM (range 8 nM to 151 µM) [1]. Notably, AML samples resistant to HYD276 (IC₅₀ >10 µM) remained sensitive to QCA570, indicating that the degrader circumvents resistance mechanisms that limit inhibitor efficacy [1].

Primary AML Sample Response
Head-to-head
QCA570 120 pM vs HYD276 3.5 µM
Reported 29,000-fold median potency difference in primary AML blasts; active in inhibitor-resistant samples
n=102 ex vivo cultures; viability flow cytometry
Acute myeloid leukemia Patient-derived models Drug resistance

In Vivo Tumor Regression Efficacy

QCA570 administered at well-tolerated dose-schedules achieves complete and durable tumor regression in RS4;11 leukemia xenograft models in mice [1]. By contrast, the CRBN-based PROTAC dBET6, while well-tolerated in 2-week mouse xenograft models and demonstrating antitumor activity, has not been reported to induce complete tumor regression [2]. The earlier dBET1 PROTAC exhibits weaker cellular potency (RS4;11 IC₅₀ = 78.8 nM) and has not been documented to cause complete tumor regression in vivo [3].

In Vivo Tumor Regression
Class-level
QCA570: complete regression vs dBET6: growth inhibition
Reported complete tumor regression distinguishes QCA570 in RS4;11 xenograft models
Well-tolerated daily dosing; class-level inference for dBET6
Xenograft models Tumor regression In vivo pharmacology

BRD4 Binding Affinity and Degradation Potency

QCA570 binds BRD4 bromodomain 1 (BD1) with an IC₅₀ of 10 nM in biochemical assays and degrades BET proteins in cells at low picomolar concentrations (MV4;11 IC₅₀ = 8.3 pM) . The VHL-recruiting PROTAC ARV-771 binds BRD4(1) with a Kd of 9.6 nM and degrades BRD2/3/4 in 22Rv1 cells with a DC₅₀ <5 nM, and reduces c-MYC with an IC₅₀ <1 nM [1]. While ARV-771 exhibits potent degradation, its cellular antiproliferative potency (low nanomolar DC₅₀) is significantly less than the picomolar IC₅₀ values of QCA570 in leukemia lines .

Cellular Degradation vs Binding
Cross-study
QCA570 BRD4 IC₅₀ 10 nM → 8.3 pM vs ARV-771 Kd 9.6 nM → DC₅₀ ~nM
Similar binding affinity but >100-fold higher cellular degradation potency suggests favorable ternary complex
Biochemical vs cell viability assays; cell lines differ
PROTAC Binding affinity DC₅₀

Proteomic Selectivity Profile

QCA570 is a pan-BET degrader that depletes BRD2, BRD3, and BRD4 proteins without reported off-target degradation at active concentrations [1]. In comparison, dBET1, a CRBN-based BET degrader, downregulates only MYC, PIM1, BRD2, BRD3, and BRD4 out of 7,429 proteins quantified by mass spectrometry, indicating high proteome-wide selectivity [2]. While direct proteomic data for QCA570 are not publicly available, its design based on the HYD276 inhibitor scaffold and optimized linker suggests minimal off-target degradation .

Proteomic Selectivity
Class-level
No public proteomic dataset; selectivity inferred from HYD276 scaffold and BET PROTAC class
Supports pan-BET degradation without reported off-targets; quantitative proteomic validation needed
dBET1 downregulates only 5/7,429 proteins; QCA570 data unavailable
Proteomics Selectivity Off-target effects

Antiproliferative Activity Across Leukemia Lines

QCA570 inhibits growth of multiple acute leukemia cell lines with picomolar IC₅₀ values: MV4;11 (8.3 pM), RS4;11 (32 pM), and MOLM-13 (62 pM) [1]. Earlier BET PROTACs such as dBET1 exhibit significantly weaker potency in the same cell lines: RS4;11 IC₅₀ = 78.8 nM and MOLM-13 IC₅₀ = 657 nM [2]. dBET6, while improved over dBET1, still has an IC₅₀ of approximately 14 nM for BRD4 binding, which is over 1,000-fold less potent than QCA570's cellular antiproliferative effect [3].

Leukemia Cell Panel Potency
Cross-study
QCA570 8.3–62 pM vs dBET1 78.8–657 nM
Picomolar antiproliferative range across MV4;11, RS4;11, MOLM-13; >2,400-fold difference from dBET1
72–96 hr viability assays
Antiproliferative activity Leukemia cell panel Potency comparison

QCA570 Application Scenarios


BET Dependency and Inhibitor Resistance in AML

QCA570 is the preferred tool compound for ex vivo pharmacotyping of primary AML patient samples and for in vivo xenograft studies of BET-dependent leukemias. In a 102-sample AML cohort, QCA570 achieved a median IC₅₀ of 120 pM and remained active in samples resistant to the BET inhibitor HYD276 (IC₅₀ >10 µM) [1]. Complete and durable tumor regression was observed in RS4;11 xenograft models at well-tolerated doses [2]. Use QCA570 to definitively establish BET degradation as a therapeutic vulnerability in AML and to identify predictive biomarkers of degrader sensitivity.

Benchmarking BET Degrader Potency

QCA570 serves as the gold-standard positive control for structure–activity relationship (SAR) studies and in vitro screening of novel BET degraders. Its cellular potency (IC₅₀ values of 8.3 pM in MV4;11, 32 pM in RS4;11, and 62 pM in MOLM-13) [1] defines the upper limit of what is achievable with current PROTAC technology. Researchers designing new BET degraders should include QCA570 as a reference to benchmark degradation efficiency (DC₅₀) and antiproliferative activity, ensuring that new compounds approach or exceed this established potency threshold.

In Vivo Proof-of-Concept for BET Degradation

For academic and biopharmaceutical laboratories requiring a BET degrader with validated in vivo efficacy, QCA570 is the tool of choice. Unlike earlier PROTACs (dBET1, dBET6) that show tumor growth inhibition but not complete regression, QCA570 induces complete and durable tumor regression in RS4;11 leukemia xenografts [REFS-2, REFS-3]. This performance establishes QCA570 as the benchmark for in vivo BET degradation studies, enabling robust evaluation of BET dependency in solid tumor and hematologic malignancy models where maximal target suppression is required.

CRBN vs. VHL BET Degrader Comparison

QCA570 (CRBN-based) and ARV-771 (VHL-based) represent the two major E3 ligase recruitment strategies for BET degradation. Use QCA570 alongside ARV-771 to dissect how the choice of E3 ligase influences degradation efficiency, cellular potency, and in vivo pharmacology. While both compounds have similar biochemical affinity for BRD4 (~10 nM), QCA570 achieves picomolar cellular potency (8.3 pM in MV4;11) compared to ARV-771's nanomolar DC₅₀ (<5 nM in 22Rv1) [REFS-1, REFS-4]. This pairing enables mechanistic studies into the determinants of PROTAC efficacy, including ternary complex formation kinetics and linker optimization.

Application
Selection Property
Validation Focus
BET dependency profiling in AML samples
Ex vivo degradation potency
Primary sample response & inhibitor-resistance context
BET degrader benchmarking
Cellular antiproliferative potency
Picomolar IC₅₀ reference range
In vivo BET degradation proof-of-concept
Tumor regression capability
Xenograft regression endpoint
E3 ligase recruitment comparison
CRBN-based degradation efficiency
Comparative cellular & in vivo potency context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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